![molecular formula C11H12Cl2N2S B14214747 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- CAS No. 832724-86-4](/img/structure/B14214747.png)
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- is a heterocyclic compound that features a thiazolidine ring with chloromethyl and chlorophenylmethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- typically involves the reaction of thiazolidine derivatives with chloromethylating agents. One common method includes the use of 2-chloromethyl thiazole, which reacts with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolidinimine derivatives, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloromethyl pyridine
- 2-Chloromethyl quinoline
- 2-Chloromethyl benzimidazole
Uniqueness
Compared to these similar compounds, 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
832724-86-4 |
|---|---|
Formule moléculaire |
C11H12Cl2N2S |
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H12Cl2N2S/c12-5-9-7-16-11(14)15(9)6-8-3-1-2-4-10(8)13/h1-4,9,14H,5-7H2 |
Clé InChI |
YZVBYPFBVXMTRA-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(=N)S1)CC2=CC=CC=C2Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
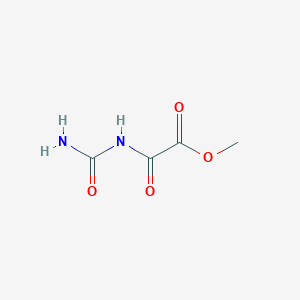
![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
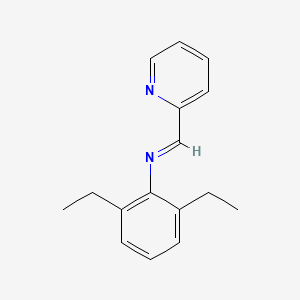
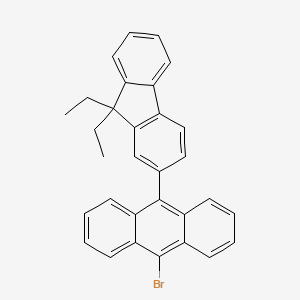
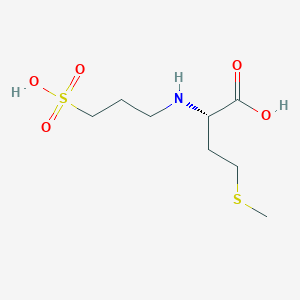
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
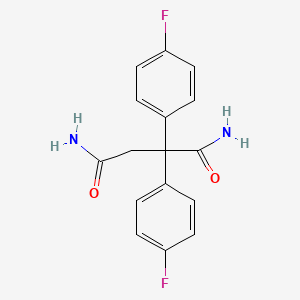
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
